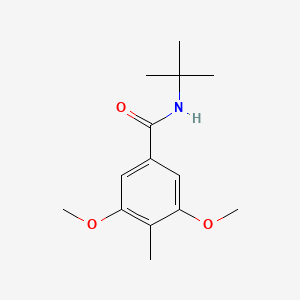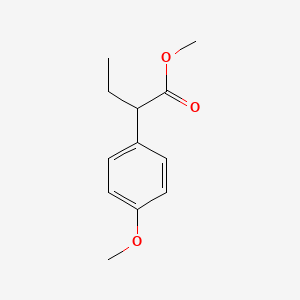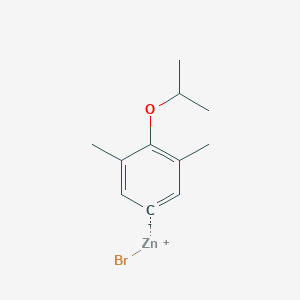
(4-i-Propyloxy-3,5-dimethylphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−iso−propyloxy−3,5−dimethylphenyl)MgBr+ZnCl2→(4−iso−propyloxy−3,5−dimethylphenyl)ZnBr+MgCl2
Industrial Production Methods
In industrial settings, the production of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve consistent product quality.
化学反应分析
Types of Reactions
(4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile in reactions with electrophiles, forming new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Coupling reactions: It participates in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of catalysts like palladium or nickel complexes, and the reactions are often carried out in anhydrous solvents under inert atmospheres.
Major Products
The major products formed from reactions involving (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide are typically substituted aromatic compounds, biaryl compounds, and other complex organic molecules.
科学研究应用
Chemistry
In chemistry, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide can have significant biological and medicinal properties. These compounds are often studied for their potential therapeutic effects.
Industry
In the industrial sector, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating complex organic transformations makes it a valuable tool in material science.
作用机制
The mechanism of action of (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide involves its ability to act as a nucleophile, transferring its organic group to electrophilic centers. This process is facilitated by the presence of catalysts, which help to stabilize the transition states and lower the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reactions and substrates used.
相似化合物的比较
Similar Compounds
- (4-iso-propyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-iso-propyloxy-3,5-dimethylphenyl)lithium
- (4-iso-propyloxy-3,5-dimethylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-3,5-dimethylphenyl)zinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its ability to participate in transmetalation processes makes it particularly valuable in catalytic cycles involving palladium and nickel. Additionally, its stability in THF and compatibility with various reaction conditions enhance its utility in organic synthesis.
属性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1,3-dimethyl-2-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-8(2)12-11-9(3)6-5-7-10(11)4;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
InChI 键 |
WUYZUGXFFFGUHK-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C[C-]=C1)C)OC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


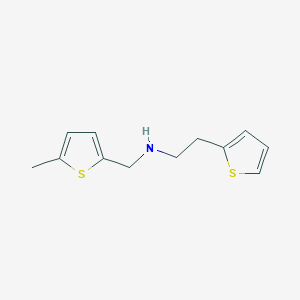
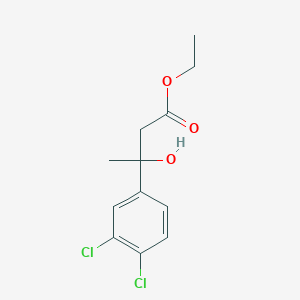
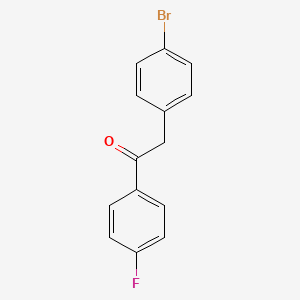
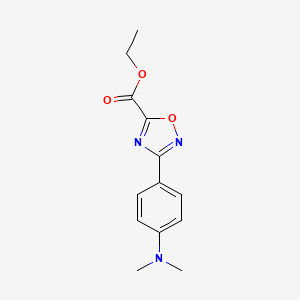
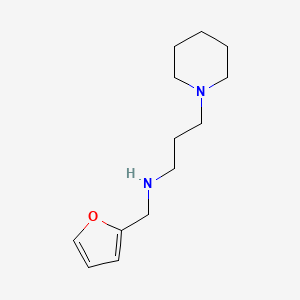
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

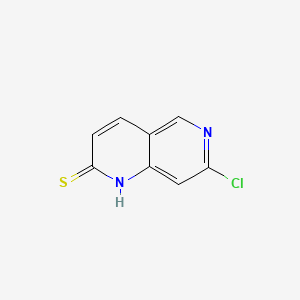
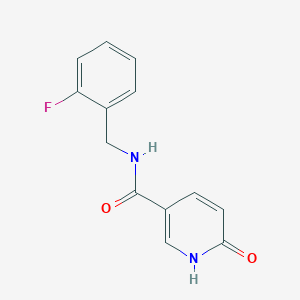
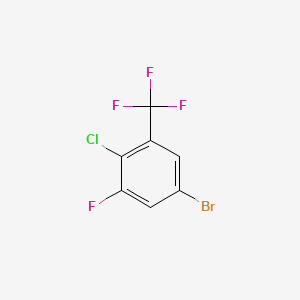
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
